molecular formula C18H13N3O4 B14332354 4,4'-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid CAS No. 109424-71-7

4,4'-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid

Cat. No.: B14332354
CAS No.: 109424-71-7
M. Wt: 335.3 g/mol
InChI Key: CGTIZXZPQUDMRF-UHFFFAOYSA-N
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Description

4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a triazine ring substituted with a methyl group and two benzoic acid moieties. Triazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production of triazine derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reaction conditions, and purification methods can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium carbonate as a base in an ice bath.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid involves its interaction with molecular targets and pathways. The triazine ring can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

109424-71-7

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

4-[6-(4-carboxyphenyl)-3-methyl-1,2,4-triazin-5-yl]benzoic acid

InChI

InChI=1S/C18H13N3O4/c1-10-19-15(11-2-6-13(7-3-11)17(22)23)16(21-20-10)12-4-8-14(9-5-12)18(24)25/h2-9H,1H3,(H,22,23)(H,24,25)

InChI Key

CGTIZXZPQUDMRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N=N1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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